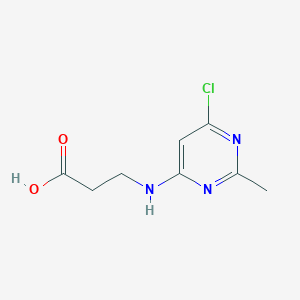

3-((6-Chloro-2-methylpyrimidin-4-yl)amino)propanoic acid

Description

3-((6-Chloro-2-methylpyrimidin-4-yl)amino)propanoic acid is a synthetic small molecule featuring a pyrimidine core substituted with chlorine and methyl groups, conjugated to a propanoic acid backbone via an amino linker. Pyrimidine-based compounds are often explored for their bioactivity, particularly in enzyme inhibition (e.g., kinase or protease targets) and anticancer applications .

Properties

IUPAC Name |

3-[(6-chloro-2-methylpyrimidin-4-yl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2/c1-5-11-6(9)4-7(12-5)10-3-2-8(13)14/h4H,2-3H2,1H3,(H,13,14)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPDSFAGDKMMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((6-Chloro-2-methylpyrimidin-4-yl)amino)propanoic acid is a compound of growing interest in pharmacological research due to its diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its antimicrobial properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 3-[4-[2-(2-Chloro-6-methylpyrimidin-4-yl)ethynyl]phenyl]propanoic acid, with the molecular formula C16H13ClN2O2. It features a pyrimidine ring substituted with a chlorine atom and a propanoic acid moiety, which contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Bacillus subtilis | 4.69 - 22.9 |

These findings suggest that the compound acts through a bactericidal mechanism, potentially inhibiting protein synthesis and affecting nucleic acid production, as indicated by studies on similar compounds .

Case Studies and Research Findings

- Antibiofilm Activity : A study highlighted the compound's moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum biofilm inhibitory concentration (MBIC) was reported as follows:

- Antifungal Properties : In addition to antibacterial effects, the compound has shown antifungal activity against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

- Synergistic Effects : Research indicates that combining this compound with other antimicrobial agents can enhance its efficacy, providing a potential strategy for overcoming resistance in pathogenic bacteria .

The biological activity of this compound can be attributed to its ability to interfere with critical cellular processes in microorganisms:

- Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt ribosomal function, leading to reduced protein production essential for bacterial growth.

- Nucleic Acid Synthesis Interference : The structural similarity to nucleobases may allow it to compete with natural substrates involved in nucleic acid synthesis.

Scientific Research Applications

Therapeutic Applications

1. Anticancer Research

- Mechanism of Action : Compounds similar to 3-((6-Chloro-2-methylpyrimidin-4-yl)amino)propanoic acid have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, pyrimidine derivatives have shown promise as inhibitors of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.

- Case Study : A study demonstrated that a related compound exhibited cytotoxic effects on lung cancer cell lines by inducing apoptosis through the activation of caspase pathways.

2. Neuroprotective Effects

- Biological Activity : Research indicates that this compound can modulate neurotransmitter levels and protect neuronal cells from oxidative stress. It may inhibit enzymes like acetylcholinesterase, which is relevant for conditions such as Alzheimer's disease .

- Case Study : In vitro studies showed that treatment with this compound reduced levels of pro-inflammatory cytokines in astrocytes exposed to amyloid beta peptides, suggesting potential neuroprotective properties.

Biochemical Applications

1. Enzyme Inhibition

- Mechanisms : The compound's structure allows it to act as an inhibitor for various enzymes involved in metabolic pathways, making it a candidate for further exploration in metabolic disease research.

- Research Findings : Studies have highlighted its potential to inhibit β-secretase activity, which is crucial for the development of therapeutic strategies against Alzheimer's disease.

Summary Table of Applications

| Application Area | Mechanism/Effect | Relevant Studies |

|---|---|---|

| Anticancer Research | Inhibition of EGFR and induction of apoptosis | Cytotoxic effects on lung cancer cells |

| Neuroprotective Effects | Modulation of neurotransmitters and anti-inflammatory effects | Reduction of pro-inflammatory cytokines in astrocytes |

| Enzyme Inhibition | Inhibition of metabolic enzymes | Inhibition of β-secretase activity |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural uniqueness lies in its pyrimidine ring substitution pattern and the propanoic acid moiety. Below is a detailed comparison with structurally or functionally related compounds, supported by experimental data from diverse sources:

Pyrimidine-Based Derivatives

- 3-((5-((5-Bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)(3-chloro-4-methylphenyl)amino)propanoic acid (P3): Structure: Incorporates a thiazole ring fused with a bromothiophene group and a chlorinated phenyl substituent. Activity: Acts as a Furin inhibitor with an IC50 of 35 µM, outperforming other analogs (P7 and P16) in potency . Key Difference: The thiazole-thiophene scaffold in P3 enhances binding to Furin compared to the simpler pyrimidine core in the target compound.

- 3-((2,6-Dichloro-4-sulfamoylphenyl)amino)propanoic acid: Structure: Features a dichlorinated sulfamoylphenyl group instead of a pyrimidine ring. Synthesis: Produced via halogenation reactions with HCl/HBr under oxidizing conditions, highlighting reactivity differences between sulfamoyl and pyrimidine substituents . Application: Primarily studied for halogenation-driven structural diversification rather than direct biological activity .

Non-Pyrimidine Heterocyclic Analogs

- 3-((3-Chloro-4-methylphenyl)(4-oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)amino)propanoic acid (P16): Structure: Shares the propanoic acid backbone but replaces the pyrimidine with a thiophene-linked thiazole. Activity: Exhibits weaker Furin inhibition (IC50 > 50 µM) compared to P3, suggesting the pyrimidine’s chlorine and methyl groups may enhance target affinity .

- 3-[(2-Chlorophenyl)amino]propanamide: Structure: Lacks the pyrimidine ring entirely, substituting it with a chlorophenyl group.

Enzyme Inhibition Profiles

Preparation Methods

Nucleophilic Aromatic Substitution on 6-Chloro-2-methylpyrimidine

A common approach involves the nucleophilic aromatic substitution (SNAr) of the 4-chloropyrimidine precursor with an amino acid derivative or its protected form.

- Starting Material: 6-chloro-2-methylpyrimidin-4-amine or 6-chloro-2,4-dimethylpyrimidine derivatives.

- Nucleophile: Amino acid or amino acid ester derivatives, such as 3-aminopropanoic acid or its esters.

- Conditions: Mild bases (e.g., triethylamine) in polar aprotic solvents (e.g., dimethylformamide, DMF) at moderate temperatures (20°C to reflux).

This substitution results in the displacement of the 4-chloro substituent by the amino propanoic acid moiety, yielding the target compound or its ester intermediate.

Methylation and Protection Strategies

In some synthetic routes, methylation of pyrimidine nitrogen atoms or protection of the amino acid carboxyl group is necessary to improve reaction selectivity and yield.

- Methylation: Use of methylating agents such as dimethyl sulfate in controlled stoichiometry (2.5 to 3.0 mole ratio per mole of substrate) at temperatures ranging from 20°C to reflux to selectively methylate the pyrimidine ring nitrogen atoms without affecting other functional groups.

- Protection: Carboxyl groups may be protected as methyl esters using thionyl chloride in methanol (SOCl2/MeOH) to facilitate coupling reactions and later deprotected by saponification with aqueous LiOH.

Coupling with Amino Acid Derivatives

Coupling of the pyrimidine intermediate with amino acid derivatives can be achieved via:

Purification and Crystallization

Purification of the final compound is critical for obtaining high purity and yield:

- Conversion to pharmaceutically acceptable salts (e.g., hydrochloride salts) using HCl sources such as methanol-HCl, ethanol-HCl, or dry HCl gas enhances solubility and crystallinity.

- Recrystallization from suitable solvents to obtain crystalline forms with improved stability and handling properties.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | 6-chloro-2-methylpyrimidine + 3-aminopropanoic acid or ester, base (e.g., triethylamine), solvent (DMF), 20°C to reflux | Substitution at 4-position with amino propanoic acid moiety |

| 2 | Methylation | Dimethyl sulfate (2.5-3.0 eq), base, solvent, 20°C to reflux | Selective methylation of pyrimidine nitrogen atoms |

| 3 | Protection/Deprotection | SOCl2/MeOH for esterification; LiOH for saponification | Protection of carboxyl group as methyl ester and subsequent deprotection |

| 4 | Coupling | Activated esters (cyanomethyl ester), base (DBU), anhydrous DMF | Efficient amide bond formation with amino acid derivatives |

| 5 | Salt Formation and Purification | HCl sources (methanol-HCl, ethanol-HCl, dry HCl), recrystallization solvents | Formation of hydrochloride salts and crystalline forms |

Research Findings and Improvements

- Use of dimethyl sulfate as a methylating agent offers a cost-effective, mild, and safer alternative to traditional methylation reagents, improving yield and product quality.

- Activation of carboxylic acids as cyanomethyl esters facilitates coupling reactions with nucleobases or amino acid derivatives under mild conditions, enhancing reaction efficiency.

- Formation of hydrochloride salts using various HCl sources improves the purity and crystallinity of the final compound, which is advantageous for pharmaceutical applications.

- Protection and deprotection strategies are critical for controlling reactivity and selectivity during multi-step synthesis, especially when handling sensitive functional groups like amino and carboxyl groups.

Q & A

Basic: What are the established synthetic routes for 3-((6-Chloro-2-methylpyrimidin-4-yl)amino)propanoic acid?

The synthesis typically involves multi-step reactions starting with functionalization of the pyrimidine core. Common strategies include:

- Nucleophilic substitution : Reacting 6-chloro-2-methylpyrimidin-4-amine with β-propiolactone or bromopropanoic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the amino-propanoic acid linkage .

- Catalytic coupling : Palladium-mediated cross-coupling for introducing substituents, though this requires careful optimization of ligands (e.g., XPhos) and solvents (e.g., toluene/EtOH mixtures) .

- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase is critical for isolating the final product with >95% purity .

Basic: Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the pyrimidine ring substitution pattern and propanoic acid chain connectivity. For example, the chloro-substituted pyrimidine proton resonates at δ 8.2–8.4 ppm in DMSO-d₆ .

- HPLC-MS : To verify molecular weight (C₉H₁₁ClN₄O₂; theoretical MW 242.67 g/mol) and monitor impurities .

- X-ray crystallography : For resolving stereochemical ambiguities in crystalline derivatives .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Optimization strategies involve:

- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency, while ethanol/water mixtures improve solubility during coupling .

- Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., hydrolysis of the chloro-pyrimidine group) .

- Computational modeling : Quantum mechanical calculations (DFT) predict transition states to guide catalyst selection and reaction pathway design .

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variations) may arise from:

- Buffer conditions : pH-dependent ionization of the propanoic acid group (pKa ~4.5) alters binding affinity. Use consistent buffer systems (e.g., PBS at pH 7.4) .

- Assay interference : The chloro-pyrimidine moiety can quench fluorescence in high-throughput screens. Validate results via orthogonal methods like SPR or ITC .

Basic: What structural features influence the compound’s reactivity and bioactivity?

Critical motifs include:

- Chloro-pyrimidine core : Enhances electrophilicity for nucleophilic attacks and π-stacking with aromatic residues in enzyme active sites .

- Propanoic acid side chain : Facilitates hydrogen bonding with polar targets (e.g., kinases) and improves aqueous solubility for in vitro assays .

Advanced: What strategies enable regioselective functionalization of the pyrimidine ring?

- Directing groups : Install temporary substituents (e.g., boronic esters) to steer coupling reactions to the 4-position .

- Protecting group chemistry : Use tert-butoxycarbonyl (Boc) to shield the amino group during halogenation .

Basic: What are common challenges in purifying this compound?

- Hygroscopic intermediates : Store precursors under inert gas (N₂/Ar) to prevent hydrolysis .

- Byproduct removal : Employ gradient elution in HPLC (0.1% TFA in water/acetonitrile) to separate unreacted starting materials .

Advanced: How can computational modeling predict target interactions?

- Molecular docking : Use AutoDock Vina with PyRx to simulate binding to kinases (e.g., EGFR). The chloro group shows strong van der Waals interactions with hydrophobic pockets .

- MD simulations : GROMACS trajectories (100 ns) assess stability of the protein-ligand complex in physiological conditions .

Basic: How does the compound’s stability vary under different storage conditions?

- Solid state : Stable at −20°C in amber vials for >6 months. Avoid prolonged exposure to light or humidity .

- Solution phase : Degrades rapidly in basic aqueous media (pH >9). Use acidic buffers (pH 3–5) for short-term storage .

Advanced: How to design derivatives for enhanced target selectivity?

- Structure-activity relationship (SAR) : Modify the methyl group on the pyrimidine to bulkier substituents (e.g., isopropyl) to reduce off-target binding .

- Prodrug approaches : Esterify the propanoic acid to improve cell membrane permeability, with intracellular esterase activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.